N-Méthyl-1-(2-phényl-1,3-thiazol-4-YL)méthanamine

Vue d'ensemble

Description

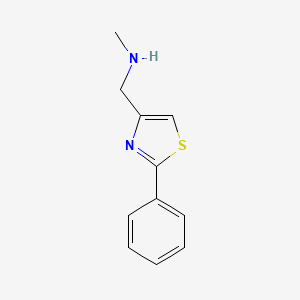

N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29 g/mol. The purity is usually 95%.

The exact mass of the compound N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité Antioxydante

Les dérivés du thiazole ont été trouvés pour exposer une activité antioxydante significative . Ils peuvent neutraliser les radicaux libres et d'autres espèces réactives de l'oxygène, qui jouent un rôle dans diverses maladies et processus de vieillissement.

Activité Analgésique

Des composés liés à l'échafaudage du thiazole ont été trouvés pour agir comme analgésiques . Ils peuvent aider à soulager la douleur, ce qui les rend potentiellement utiles dans le développement de nouveaux médicaments contre la douleur.

Activité Anti-inflammatoire

Les dérivés du thiazole ont été montrés pour posséder des propriétés anti-inflammatoires . Ils pourraient être utilisés dans le traitement de conditions caractérisées par l'inflammation, telles que l'arthrite et les maladies auto-immunes.

Activités Antimicrobiennes et Antifongiques

Les composés du thiazole ont démontré des effets antimicrobiens et antifongiques . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens et antifongiques.

Activité Antivirale

La recherche a montré que les dérivés du thiazole peuvent avoir des propriétés antivirales . Ils pourraient être utilisés dans le développement de nouveaux médicaments antiviraux, en particulier car la résistance aux médicaments existants continue d'être un défi majeur de santé mondiale.

Activité Neuroprotectrice

Les dérivés du thiazole ont été trouvés pour exposer des effets neuroprotecteurs . Cela suggère des applications potentielles dans le traitement de maladies neurodégénératives, telles que la maladie d'Alzheimer et la maladie de Parkinson.

Activités Antitumorales et Cytotoxiques

Les composés du thiazole ont montré un potentiel en tant que molécules médicamenteuses antitumorales ou cytotoxiques . Ils pourraient être utilisés dans le développement de nouveaux traitements contre le cancer, en particulier pour les formes de cancer résistantes aux thérapies existantes.

Activité Diurétique

Les dérivés du thiazole ont été trouvés pour agir comme diurétiques . Ils pourraient être utilisés dans le traitement de conditions comme l'hypertension et l'insuffisance cardiaque, où la réduction des fluides dans le corps peut aider à soulager les symptômes.

Mécanisme D'action

Target of Action

N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .

Mode of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Biochemical Pathways

Molecules containing a thiazole ring may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Activité Biologique

N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine is a thiazole derivative that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C11H12N2S

- Molecular Weight : 204.29 g/mol

- CAS Number : 921101-66-8

- Purity : Typically around 95%.

N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine exhibits a variety of biological activities attributed to its thiazole ring structure. Thiazole derivatives are known to interact with various biological targets, leading to multiple therapeutic effects:

- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial and Antifungal Effects : It has shown efficacy against a range of pathogens, making it a candidate for antimicrobial drug development.

- Antitumor Activity : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, suggesting its role as an anticancer agent .

1. Anticonvulsant Activity

Research has demonstrated that certain thiazole derivatives exhibit anticonvulsant properties. For instance, compounds structurally similar to N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine have been evaluated for their effectiveness in animal models of epilepsy. Some derivatives showed significant protection against seizures with lower effective doses compared to standard medications .

2. Antitumor Effects

Thiazole derivatives have been extensively studied for their anticancer properties. In vitro assays revealed that N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine could induce apoptosis in various cancer cell lines. For example, one study reported IC50 values indicating potent antiproliferative effects against human tumor cell lines, suggesting that the thiazole moiety is crucial for this activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine | A431 (epidermoid carcinoma) | < 10 |

| N-Methyl-N-(2-naphthalenyl)-thiazole | DMPM (malignant mesothelioma) | < 5 |

3. Antimicrobial Activity

The compound has shown broad-spectrum antimicrobial activity against bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes .

Study on Antitumor Activity

In one notable study, researchers synthesized several thiazole derivatives and tested their anticancer efficacy against various human cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to others without these modifications .

Enzyme Inhibition Studies

Another research effort focused on the inhibition of key enzymes associated with metabolic disorders and cancer progression. The synthesized thiazole conjugates demonstrated significant inhibition of tyrosinase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which are implicated in melanoma and metabolic syndromes .

Pharmacokinetics

The pharmacokinetic profile of N-Methyl-1-(2-phenyl-1,3-thiazol-4-YL)methanamine suggests moderate solubility in organic solvents but limited solubility in water. This characteristic may influence its bioavailability and therapeutic applications.

Propriétés

IUPAC Name |

N-methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-12-7-10-8-14-11(13-10)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRXAOUDHZOHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649884 | |

| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921101-66-8 | |

| Record name | N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.